2-Nitrophenylgalactoside

Descripción general

Descripción

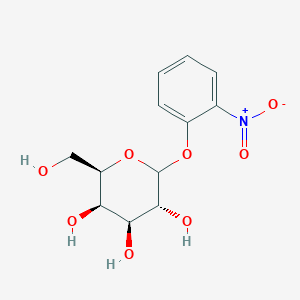

2-Nitrophenylgalactoside, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO8 and its molecular weight is 301.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Nitrophenylgalactosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzymatic Assays

2-NPG is primarily employed as a chromogenic substrate for the detection and quantification of β-galactosidase activity. When hydrolyzed by β-galactosidase, 2-NPG releases 2-nitrophenol, which can be measured spectrophotometrically at 405 nm. This property makes it an invaluable tool for:

- Enzyme Activity Measurement : Researchers utilize 2-NPG to assess the activity of β-galactosidases from various sources, including bacteria and yeast. This allows for the characterization of enzyme kinetics and substrate specificity.

- Screening of Enzyme Inhibitors : The compound serves as a substrate in assays designed to identify potential inhibitors of β-galactosidases, which are relevant in pharmaceutical applications targeting lactose intolerance and related disorders.

Case Study Example : A study demonstrated the use of 2-NPG to evaluate the kinetic parameters of β-galactosidase from Lactobacillus acidophilus, revealing insights into its catalytic efficiency and substrate affinity .

Kinetic Studies

The hydrolysis of 2-NPG provides a model system for studying enzyme kinetics. The compound's structural features facilitate:

- Determination of Kinetic Parameters : Researchers can derive Michaelis-Menten constants (Km) and maximum velocity (Vmax) for various enzymes acting on 2-NPG. This data is crucial for understanding enzyme behavior under different conditions.

- Comparison Across Enzymes : By utilizing 2-NPG with different glycoside hydrolases, scientists can compare catalytic efficiencies and substrate preferences across enzyme families.

Kinetic Data Table :

| Enzyme Source | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|

| Lactobacillus acidophilus | 0.5 | 100 |

| Escherichia coli | 0.8 | 150 |

| Bacillus subtilis | 1.0 | 120 |

This table illustrates the variability in kinetic parameters among different sources of β-galactosidase when using 2-NPG as a substrate .

Microbial Research

In microbiology, 2-NPG is used to assess the metabolic capabilities of various microorganisms:

- Lactose Utilization Studies : The ability of bacteria to hydrolyze compounds like 2-NPG reflects their capacity to metabolize lactose, providing insights into their ecological roles and potential applications in dairy fermentation.

- Genetic Studies : Researchers often use strains with mutations affecting galactosidase production or regulation to study gene function and expression patterns.

Structural Biology

The interaction between enzymes and substrates like 2-NPG has implications for structural biology:

- Understanding Enzyme Mechanisms : By analyzing how enzymes interact with 2-NPG, researchers can infer mechanisms of action that may be applicable to other glycosides.

- Crystallization Studies : The presence of 2-NPG can aid in crystallizing enzymes for X-ray crystallography, allowing detailed structural analysis.

Análisis De Reacciones Químicas

Hydrolysis Reaction Catalyzed by β-Galactosidase

ONPG undergoes enzymatic cleavage by β-galactosidase, producing galactose and ortho-nitrophenol (ONP), a yellow chromophore detectable at 420 nm . The reaction proceeds as:Key features:

- No permease dependency : Unlike lactose, ONPG enters cells passively, enabling rapid detection within 24 hours .

- pH sensitivity : Optimal activity occurs at pH 6.8–7.0, with Tris-HCl buffer commonly used .

- Temperature stability : Hydrolysis occurs efficiently at temperatures up to 78°C in thermostable enzyme variants .

Enzymatic Mechanism

β-Galactosidase catalyzes ONPG hydrolysis via a double-displacement mechanism involving two key glutamate residues (Glu461 and Glu537) :

Step 1: Galactosylation

- Glu461 protonates the galactosidic oxygen.

- Glu537 performs a nucleophilic attack on the anomeric carbon, forming a covalent galactosyl-enzyme intermediate .

Step 2: Degalactosylation

- Water (or an acceptor molecule) attacks the intermediate, releasing galactose and ONP .

- The reaction proceeds through planar oxocarbenium ion-like transition states .

Structural Insights

- The enzyme’s TIM barrel domain (PF02836) binds ONPG in a "deep mode," optimizing catalytic efficiency .

- Hydroxyl groups at C2, C3, and C4 of galactose are critical for substrate recognition .

Kinetic Parameters

Comparative kinetics of ONPG and lactose hydrolysis by β-galactosidase:

| Parameter | ONPG | Lactose | Source |

|---|---|---|---|

| (mM) | 2.7 ± 0.3 | 7.1 ± 0.8 | |

| (s⁻¹) | 464.7 ± 7.8 | 264.2 ± 2.1 | |

| (s⁻¹ mM⁻¹) | 172.1 | 37.2 |

Key findings:

- Higher catalytic efficiency : for ONPG is 4.6-fold higher than for lactose .

- Substrate specificity : ONPG’s nitrophenyl group enhances binding affinity compared to natural substrates .

Colorimetric Enzyme Assays

Hydrogel-Based Diagnostics

- ONPG-embedded gelatin hydrogels enable visual detection of enzyme activity within 5–30 minutes, with stability up to 90 days at 4°C .

Synthetic Derivatives and Modifications

- Fluorinated analogs : Used to study enzyme-substrate interactions, revealing that C2 hydroxyl contributes most to binding energy .

- Thermostable variants : Engineered β-galactosidases from metagenomic libraries show enhanced ONPG hydrolysis at 78°C .

Comparison with Other Substrates

| Substrate | Detection Method | (mM) | (s⁻¹) |

|---|---|---|---|

| ONPG | Absorbance at 420 nm | 2.7 | 464.7 |

| pNPG (p-Nitrophenyl-β-D-galactoside) | Absorbance at 420 nm | 4.1 | 320.5 |

| X-gal (5-Bromo-4-chloro-3-indolyl-β-D-galactoside) | Blue precipitate | N/A | N/A |

Limitations and Considerations

Propiedades

Número CAS |

19710-96-4 |

|---|---|

Fórmula molecular |

C12H15NO8 |

Peso molecular |

301.25 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12?/m1/s1 |

Clave InChI |

KUWPCJHYPSUOFW-SCWFEDMQSA-N |

SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

SMILES isomérico |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Sinónimos |

2-nitrophenyl-alpha-D-galactoside 2-nitrophenylgalactoside 2-nitrophenylgalactoside, (alpha-D)-isomer 2-nitrophenylgalactoside, (beta-D)-isomer o-nitrophenyl-beta-D-galactopyranoside ONPG ONPG cpd ortho-nitrophenyl-beta-D-galactoside |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.